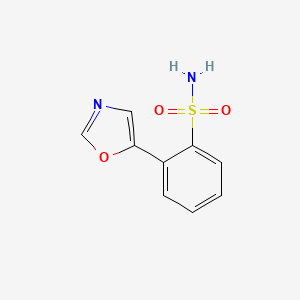

2-(1,3-Oxazol-5-yl)benzenesulfonamide

Vue d'ensemble

Description

2-(1,3-Oxazol-5-yl)benzenesulfonamide is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the benzenesulfonamide group in the structure enhances its biological activity, making it a compound of interest in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Oxazol-5-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using thionyl chloride and chlorosulfonic acid, followed by treatment with aqueous ammonia to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and reduce waste. One approach combines the cyclization and sulfochlorination steps in a one-pot reaction, minimizing the use of corrosive reagents and reducing the number of stages .

Analyse Des Réactions Chimiques

Types of Reactions

2-(1,3-Oxazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted oxazole derivatives .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to 2-(1,3-Oxazol-5-yl)benzenesulfonamide. For instance, a series of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides were synthesized and evaluated against the NCI-60 cancer cell lines. The most active compounds demonstrated significant growth inhibition with mean GI50 values indicating potent effects against various cancer types:

| Compound | Cancer Type | GI50 (µM) |

|---|---|---|

| 2 | Non-small cell lung cancer (HOP-92) | 4.56 |

| 3 | Breast cancer (MDA-MB-468) | 21.0 |

| 9 | Melanoma (SK-MEL-5) | 30.3 |

These compounds exhibited low toxicity, with TGI and LC50 values greater than 100 µM across all tested cell lines, suggesting a favorable therapeutic index for further development .

Inhibition of Carbonic Anhydrases

The compound also shows promise as an isoform-selective inhibitor of human carbonic anhydrase II (hCA II), which is critical in regulating intraocular pressure. Inhibition of hCA II can be beneficial in treating conditions such as glaucoma. Recent findings indicate that derivatives of this compound effectively reduce intraocular pressure in normotensive rabbits, demonstrating efficacy comparable to established treatments like dorzolamide .

Dermatological Applications

There is emerging interest in the use of compounds containing the oxazole moiety in cosmetic formulations. The unique properties of these compounds may enhance skin penetration and stability in topical applications. Research has indicated that formulations incorporating oxazole derivatives can improve the efficacy and safety profiles of dermatological products by modulating skin responses and enhancing bioavailability .

Case Studies and Research Findings

Several case studies have documented the biological effects and therapeutic potential of this compound:

- Anticancer Studies : A study evaluating a series of sulfonamide derivatives highlighted their significant antitumor activity against various cancer cell lines, providing insights into structure-activity relationships that could guide future drug design .

- Carbonic Anhydrase Inhibition : Research focusing on the hydrophilic derivatives of the compound revealed their ability to selectively inhibit hCA II, which is crucial for developing new glaucoma treatments .

- Cosmetic Formulations : Investigations into the stability and efficacy of topical formulations containing oxazole derivatives have shown promising results, suggesting their utility in enhancing skin care products .

Mécanisme D'action

The mechanism of action of 2-(1,3-Oxazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as an inhibitor of human carbonic anhydrase II, it binds to the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate. This inhibition reduces intraocular pressure, making it effective in treating glaucoma .

Comparaison Avec Des Composés Similaires

Similar Compounds

Aleglitazar: An antidiabetic compound containing an oxazole ring.

Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.

Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

2-(1,3-Oxazol-5-yl)benzenesulfonamide is unique due to its combination of the oxazole ring and benzenesulfonamide group, which enhances its biological activity and specificity. This combination makes it a valuable compound in medicinal chemistry for developing new therapeutic agents .

Activité Biologique

2-(1,3-Oxazol-5-yl)benzenesulfonamide is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound features a unique combination of an oxazole ring and a benzenesulfonamide group , which contributes to its biological activity. The oxazole moiety is known for its role in various pharmacological applications, while the sulfonamide group enhances solubility and bioavailability.

This compound exhibits significant interaction with several enzymes and proteins:

- Antibacterial Activity : The compound has been shown to inhibit bacterial enzymes, particularly acting as a competitive inhibitor of dihydropteroate synthase , an enzyme crucial for folic acid synthesis in bacteria. This inhibition disrupts cell wall synthesis and protein production, leading to bacterial cell death .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

The molecular mechanism underlying the biological activity of this compound involves specific binding interactions with target biomolecules. For instance:

- Inhibition of Dihydropteroate Synthase : By binding to the active site of this enzyme, the compound prevents the conversion of para-aminobenzoic acid (PABA) into folate, which is essential for bacterial growth.

- Carbonic Anhydrase Inhibition : The compound also shows potential as an inhibitor of human carbonic anhydrase II , which is significant in treating conditions like glaucoma by reducing intraocular pressure .

Biological Activity Summary

| Biological Activity | Mechanism of Action | Target Enzyme/Pathway |

|---|---|---|

| Antibacterial | Inhibition of dihydropteroate synthase | Folic acid synthesis |

| Anti-inflammatory | Modulation of inflammatory pathways | Various cytokines |

| Carbonic Anhydrase Inhibitor | Inhibition of carbonic anhydrase II | Regulation of intraocular pressure |

Case Studies and Research Findings

Recent studies highlight the compound's broad spectrum of activity:

- Antimicrobial Studies : In vitro tests demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. Notably, it showed effectiveness against resistant strains such as Staphylococcus aureus and Escherichia coli .

- Cancer Research : Preliminary findings suggest that derivatives of this compound may possess anticancer properties. For example, related oxazolone-based sulfonamides have demonstrated variable anti-tumor activities against multiple cancer cell lines .

- Pharmacokinetic Studies : Animal models have been utilized to evaluate the pharmacokinetics of this compound. Results indicated that lower doses effectively inhibited bacterial growth without significant toxicity to host organisms .

Propriétés

IUPAC Name |

2-(1,3-oxazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c10-15(12,13)9-4-2-1-3-7(9)8-5-11-6-14-8/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFXEFVQNJHUSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CO2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302936 | |

| Record name | 2-(5-Oxazolyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87489-00-7 | |

| Record name | 2-(5-Oxazolyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87489-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Oxazolyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.